![molecular formula C17H15NO4 B2932522 1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706277-61-3](/img/structure/B2932522.png)

1'-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

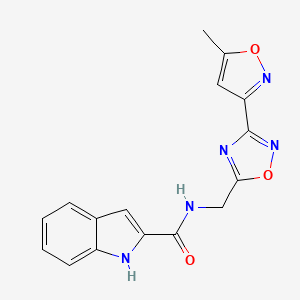

This compound is a furan derivative, which is a class of organic compounds that are important building blocks in organic chemistry . It has the molecular formula C10H11NO3 and a molecular weight of 193.2 . The IUPAC name for this compound is 1-(2-furoyl)-4-piperidinone .

Synthesis Analysis

Furans are synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts are used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . Crystal structure studies have also been conducted .Chemical Reactions Analysis

Furan compounds undergo a variety of chemical reactions. These include one component synthesis, cycloaddition, and cycloisomerization reactions . The reaction mechanisms of these processes have been investigated in many studies .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a SMILES string representation of O=C(C1=CC=CO1)N(CC2)CCC2=O . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Antitumor Activity

Benzofuran derivatives have been identified to possess strong antitumor properties . They are being actively researched for their potential use in cancer therapy. The structural complexity of benzofuran compounds allows for interaction with various biological targets, which can be exploited to develop new anticancer drugs .

Antibacterial Properties

Studies have shown that benzofuran compounds exhibit significant antibacterial activity . This makes them valuable in the search for new antibacterial agents, especially in the face of rising antibiotic resistance .

Antioxidative Effects

The antioxidative capabilities of benzofuran derivatives suggest their use in preventing oxidative stress-related diseases. Their ability to scavenge free radicals can be beneficial in developing treatments for conditions caused by oxidative damage .

Antiviral Applications

Benzofuran derivatives, including the compound , have demonstrated antiviral activities . This includes potential therapeutic applications for diseases like hepatitis C, where novel benzofuran compounds have shown promising results .

Drug Synthesis and Development

The benzofuran ring is a fundamental structural unit in many biologically active natural medicines and synthetic chemical materials. The compound’s structure can serve as a scaffold for developing new drugs, highlighting its importance in medicinal chemistry .

Natural Product Sources and Drug Candidates

Natural products containing benzofuran rings are a primary source for some drugs and clinical drug candidates. The compound’s natural occurrence and bioactivity make it a potential lead compound in drug discovery .

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . The hazard statements include H302 - H319, which indicate that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment as required .

Mechanism of Action

Target of Action

The compound 1’-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one, also known as 1’-(furan-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one, is a furan derivative . Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics and have been employed as medicines in a number of distinct disease areas . .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall therapeutic efficacy.

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Result of Action

Furan derivatives are known to exhibit a range of biological activities, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

properties

IUPAC Name |

1'-(furan-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(14-7-3-10-21-14)18-9-4-8-17(11-18)13-6-2-1-5-12(13)16(20)22-17/h1-3,5-7,10H,4,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOKCQOGQJTHMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)C(=O)C3=CC=CO3)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(furan-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-cyclopropyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932439.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2932440.png)

![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one](/img/structure/B2932444.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)